Empagliflozin R/S-Furanose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Empagliflozin R/S-Furanose is a synthetic derivative of Empagliflozin, a compound used primarily in the treatment of type II diabetes mellitus. This compound is known for its ability to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects . This compound has shown efficacy in lowering blood sugar and hemoglobin A1c levels in patients with type II diabetes mellitus or impaired glucose tolerance .
准备方法
The preparation of Empagliflozin R/S-Furanose involves several synthetic routes and reaction conditions. One of the methods includes the reduction of a compound of formula 14 in the presence of a reducing agent . The process for the preparation of Empagliflozin has been disclosed in various patents, highlighting novel intermediates and improved processes . Industrial production methods often involve the use of high-quality reference standards for accurate results .
化学反应分析
Empagliflozin R/S-Furanose undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include reducing agents and specific reaction conditions to obtain the desired products . The major products formed from these reactions are typically derivatives of Empagliflozin, which retain the core structure of the compound while exhibiting different functional groups .
科学研究应用
Empagliflozin R/S-Furanose has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is utilized in the research and development of new drugs for the treatment of type II diabetes mellitus . The compound has also shown potential in reducing hospitalizations for heart failure and the number of deaths from cardiovascular causes . Additionally, it is used in the study of nephroprotective effects and the treatment of chronic kidney disease .
作用机制
Empagliflozin R/S-Furanose exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys . By preventing glucose reabsorption, the compound increases the amount of glucose excreted in the urine, thereby lowering blood glucose levels . The molecular targets and pathways involved include the inhibition of NHE1 (Na+/H+ exchanger 1), which plays a role in cardiomyocyte oxidative stress modulation and myocardial extracellular matrix remodeling .
相似化合物的比较
Empagliflozin R/S-Furanose is unique compared to other similar compounds due to its high selectivity for SGLT2 over SGLT1 . Similar compounds include Canagliflozin and Dapagliflozin, which are also SGLT2 inhibitors used in the treatment of type II diabetes mellitus . this compound has shown a higher selectivity and efficacy in reducing blood glucose levels and improving cardiovascular outcomes .
属性
分子式 |
C23H27ClO7 |
---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
(3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22?,23+/m0/s1 |
InChI 键 |
RAQUDPJZAZMKRD-OMIXLWJZSA-N |
手性 SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |
规范 SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。